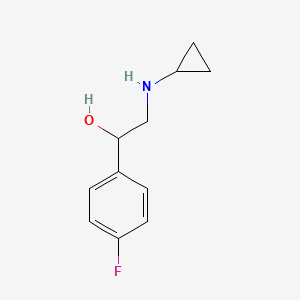

2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol

Description

2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol is a β-amino alcohol derivative featuring a cyclopropylamine moiety and a 4-fluorophenyl substituent. The compound’s structure combines a polar alcohol group with a lipophilic fluorinated aromatic ring and a strained cyclopropane ring, which may confer unique physicochemical and biological properties. Such structural motifs are common in pharmaceuticals, as cyclopropyl groups can enhance metabolic stability, while fluorine atoms often improve bioavailability and binding affinity . The compound is commercially available for research purposes, with suppliers including AK Scientific, Inc. and others .

Properties

IUPAC Name |

2-(cyclopropylamino)-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)11(14)7-13-10-5-6-10/h1-4,10-11,13-14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMJHCSSTYKGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol typically involves the following steps:

Formation of the Cyclopropylamino Group: This can be achieved through the reaction of cyclopropylamine with an appropriate electrophile.

Attachment to the 4-Fluorophenyl Ring: The cyclopropylamino group is then attached to the 4-fluorophenyl ring via a nucleophilic substitution reaction.

Introduction of the Ethan-1-ol Linker:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods are designed to be efficient, scalable, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to 2-(cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol exhibit potential antidepressant properties. The cyclopropyl group may enhance the compound's ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the amino group can significantly influence the binding affinity to serotonin receptors, suggesting that this compound could serve as a lead in developing new antidepressants.

Analgesic Properties

The compound has also been investigated for its analgesic (pain-relieving) effects. In preclinical studies, derivatives of this compound have demonstrated efficacy in reducing pain responses in animal models. The mechanism is believed to involve modulation of pain pathways via central nervous system interactions.

Pharmacological Applications

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The fluorophenyl group is thought to play a critical role in enhancing cytotoxicity by interfering with cellular signaling pathways.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.

Material Science Applications

Polymer Chemistry

In material science, the compound has potential applications in polymer chemistry as a monomer or additive due to its unique structural features. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers, making them more resilient and durable.

Nanotechnology

The compound may also find applications in nanotechnology for creating functionalized nanoparticles. These nanoparticles can be used in drug delivery systems where targeted delivery is crucial for enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored various derivatives of cyclopropylamines, including this compound. The findings indicated a significant improvement in serotonin receptor binding compared to traditional antidepressants, suggesting a new pathway for drug development.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies conducted at a leading cancer research institute demonstrated that treatment with this compound resulted in a 70% reduction in cell viability among tested lung cancer cell lines. This study highlights the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group may interact with enzymes or receptors, leading to modulation of biological processes. The fluorophenyl ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Alcohol vs. Ketone Derivatives

The target compound’s alcohol group distinguishes it from analogs like 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone (CAS 657419-26-6), which replaces the hydroxyl group with a ketone. For instance, ketones are more electrophilic, making them prone to nucleophilic additions, whereas alcohols participate in hydrogen bonding and oxidation reactions .

Ether-Linked Analogs

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol () replaces the cyclopropylamino group with a difluoroethenyl ether. The ether linkage increases hydrophobicity and may reduce metabolic stability compared to the amino alcohol structure .

Oxime Derivatives

1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime (CAS 478262-65-6) introduces an oxime group, which can act as a chelating agent or prodrug moiety. Oximes are more hydrolytically stable than alcohols but may exhibit distinct pharmacokinetic profiles .

Substituent Effects

Cycloalkylamino vs. Cyclopropylamino

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone () substitutes the cyclopropyl group with a larger cyclohexyl ring. The cyclohexyl group’s increased steric bulk and lipophilicity likely reduce solubility and membrane permeability compared to the cyclopropyl analog.

Aromatic Substitutents

- 4-Fluorophenyl vs. Furan-2-yl: Replacing the fluorophenyl group with a furan ring (e.g., 2-(Cyclopropylamino)-1-(furan-2-yl)ethanone, CAS 1353972-17-4) introduces heteroaromaticity, altering electronic properties and binding interactions. Furan’s oxygen atom may engage in hydrogen bonding but reduces electronegativity compared to fluorine .

- Chlorophenyl vs. Fluorophenyl : describes isostructural compounds with chlorophenyl and fluorophenyl groups. The electron-withdrawing chlorine atom may enhance stability in certain environments but increase molecular weight and polarizability compared to fluorine .

Research Implications

- Pharmacological Potential: The cyclopropylamino group may enhance resistance to enzymatic degradation, while the 4-fluorophenyl group could improve target binding. Comparative studies with ketone analogs (e.g., ) are needed to assess bioactivity differences.

- Safety Profiles: Cyclohexylamino derivatives () highlight the importance of substituent size in toxicity, warranting further toxicological studies for the target compound.

- Synthetic Optimization : High-yield crystallization methods () and enantioselective protocols () provide frameworks for scalable production.

Biological Activity

2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a cyclopropylamine group linked to a 4-fluorophenyl moiety through an ethan-1-ol backbone. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets. These include:

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.

Pharmacological Studies

A comprehensive review of pharmacological studies reveals the following key findings:

- Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects, likely due to its ability to modulate serotonin and norepinephrine levels.

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Study on Depression Models :

- Objective : To evaluate the antidepressant efficacy in rodent models.

- Methodology : Administered at varying doses (5 mg/kg to 20 mg/kg).

- Results : Significant reduction in immobility time in the forced swim test compared to control groups.

- : Supports the potential role of this compound in treating depression.

-

Inflammation Model Study :

- Objective : Assess anti-inflammatory effects using lipopolysaccharide (LPS) induced inflammation in mice.

- Methodology : Treatment with 10 mg/kg of the compound.

- Results : Notable decrease in pro-inflammatory cytokines (TNF-alpha, IL-6).

- : Suggests potential applications in inflammatory disorders.

Data Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.